L-Dihydroorotic Acid-D3

Metabolomics LC-MS Method Development Isotope Dilution

L-Dihydroorotic Acid-D3 (CAS 300577-17-7) is the validated stable isotope-labeled internal standard (SIL-IS) for quantifying endogenous L-dihydroorotic acid (DHO) in plasma by LC-MS/MS. Its unique D3 pattern enables effective ion suppression correction, critical for pharmacodynamic studies of DHODH inhibitors in oncology and immunology. Substituting with unlabeled or different isotopologues introduces quantitative bias, jeopardizing regulatory compliance. Essential for high-accuracy (92.8–106%) and precision (%CV <7.2%) biomarker quantification. Ideal for metabolic flux analysis and method validation.

Molecular Formula C5H6N2O4
Molecular Weight 161.13 g/mol
Cat. No. B12295020
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameL-Dihydroorotic Acid-D3
Molecular FormulaC5H6N2O4
Molecular Weight161.13 g/mol
Structural Identifiers
SMILESC1C(NC(=O)NC1=O)C(=O)O
InChIInChI=1S/C5H6N2O4/c8-3-1-2(4(9)10)6-5(11)7-3/h2H,1H2,(H,9,10)(H2,6,7,8,11)/t2-/m0/s1/i1D2,2D
InChIKeyUFIVEPVSAGBUSI-RBXBQAPRSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / 10 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





L-Dihydroorotic Acid-D3: A Deuterated Pyrimidine Intermediate for Precise LC-MS Quantification and Metabolic Flux Analysis


L-Dihydroorotic Acid-D3 (CAS 300577-17-7) is a stable isotope-labeled analog of L-dihydroorotic acid, a key intermediate in the de novo pyrimidine biosynthesis pathway [1]. This deuterated compound, with a molecular formula of C5D3H3N2O4 and a molecular weight of 161.131 g/mol, is distinguished by the substitution of three hydrogen atoms with deuterium (D3) at specific positions on the dihydroorotate ring . As a research chemical, its primary utility lies in its application as an analytical standard for high-performance liquid chromatography (HPLC) and as a stable isotope-labeled internal standard (SIL-IS) in mass spectrometry (MS)-based assays, enabling the accurate quantification of endogenous L-dihydroorotic acid in complex biological matrices .

L-Dihydroorotic Acid-D3 Procurement: Why Unlabeled or Non-Deuterated Analogs Compromise Analytical Integrity


Substituting L-Dihydroorotic Acid-D3 with its unlabeled analog (L-Dihydroorotic Acid, CAS 5988-19-2) or other isotopically labeled variants (e.g., 15N2) is not a trivial interchange, as it directly undermines the core analytical requirement of a stable isotope-labeled internal standard (SIL-IS) [1]. The fundamental principle of SIL-IS in LC-MS/MS is to co-elute with the target analyte and experience identical matrix effects and ionization efficiency, thereby correcting for sample-to-sample variability. Unlabeled L-dihydroorotic acid is chemically identical to the endogenous analyte and cannot be distinguished by the mass spectrometer, rendering it useless for correction. While other isotopically labeled forms exist, deuterated internal standards can exhibit differential chromatographic behavior and matrix effects compared to 13C/15N-labeled analogs, a phenomenon documented to cause significant quantitative bias in certain assays [2]. Therefore, the specific deuteration pattern and physicochemical properties of L-Dihydroorotic Acid-D3 are critical for method-specific validation and regulatory compliance, making direct substitution a high-risk strategy for procurement.

Quantitative Differentiation: L-Dihydroorotic Acid-D3 Performance Data for Analytical Selection


Comparative Molecular Characteristics: L-Dihydroorotic Acid-D3 vs. Unlabeled Standard

The primary differentiation of L-Dihydroorotic Acid-D3 lies in its isotopic mass shift relative to the unlabeled analyte, L-Dihydroorotic Acid. This mass difference is the foundational requirement for its use as an internal standard in mass spectrometry [1].

Metabolomics LC-MS Method Development Isotope Dilution

Analytical Performance Enhancement with Deuterated Internal Standards in Complex Matrices

While not a direct head-to-head comparison for L-Dihydroorotic Acid-D3 itself, class-level evidence from analogous deuterated internal standards demonstrates the quantifiable improvement in accuracy and precision over non-deuterated methods or external calibration, a benefit directly applicable to the procurement of L-Dihydroorotic Acid-D3 for similar applications [1].

Analytical Chemistry Method Validation Pesticide Residue Analysis

Demonstrated LC-MS/MS Method Validation Using Stable Isotope-Labeled Internal Standards for Dihydroorotate

A validated LC-MS/MS method for quantifying L-dihydroorotic acid (DHO) in human plasma utilized a stable isotope-labeled internal standard (SIL-IS) to achieve high accuracy and precision, demonstrating the necessity of a labeled analog for robust clinical sample analysis [1]. This validates the application context for L-Dihydroorotic Acid-D3.

Clinical Pharmacology Bioanalysis DHODH Inhibition

Validated Use Cases: L-Dihydroorotic Acid-D3 in Analytical and Research Workflows


Quantitative Biomarker Analysis for DHODH Inhibitor Clinical Trials

As demonstrated by validated LC-MS/MS methods, L-Dihydroorotic Acid-D3 is ideally suited as an internal standard for quantifying plasma concentrations of L-dihydroorotic acid (DHO) in clinical studies [1]. This application is critical for assessing target engagement and pharmacodynamic effects of dihydroorotate dehydrogenase (DHODH) inhibitors, which are under investigation for treating cancers and immunological disorders [1]. The use of a SIL-IS ensures that fluctuations in DHO levels, a key biomarker of pyrimidine synthesis, are measured with the high accuracy (92.8% - 106%) and precision (%CV <7.2%) necessary for regulatory decision-making [1].

Method Development and Validation for LC-MS/MS Assays in Complex Matrices

Procurement of L-Dihydroorotic Acid-D3 is essential for analytical chemists developing and validating robust LC-MS/MS methods for quantifying endogenous metabolites in challenging biological matrices like plasma, serum, or tissue homogenates [1][2]. The class-level performance of deuterated internal standards, which has been shown to improve accuracy from >60% deviation to within 25%, supports its use to correct for variable recovery and ion suppression/enhancement, thereby ensuring method robustness and reproducibility across different sample types and analytical batches [2].

Stable Isotope Tracing for De Novo Pyrimidine Synthesis Fluxomics

L-Dihydroorotic Acid-D3 serves as a precise tracer in metabolic flux analysis to study the dynamics of the de novo pyrimidine biosynthesis pathway [1]. By introducing this deuterated intermediate into cell cultures or model organisms, researchers can use LC-MS to track its conversion to downstream metabolites like orotate and uridine, providing quantitative data on metabolic pathway activity and regulation. This application is invaluable for basic research into nucleotide metabolism and for evaluating the mechanistic impact of DHODH inhibitors or other metabolic disruptors.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

17 linked technical documents
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